

An In-depth Technical Guide on the Biological Activity of ent-Heronamide C

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Compound of Interest		
Compound Name:	ent-Heronamide C	
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This technical guide provides a comprehensive overview of the biological activity of **ent-Heronamide C**, with a focus on its antifungal properties. The information is compiled from recent scientific literature, presenting quantitative data, experimental methodologies, and visual representations of key concepts to facilitate understanding and further research in the field of natural product chemistry and drug discovery.

Introduction

ent-Heronamide C is the enantiomer of Heronamide C, a polyene macrolactam isolated from a marine-derived Streptomyces sp.[1] While natural Heronamide C has shown interesting biological effects, the study of its enantiomer, **ent-Heronamide C**, has been crucial in elucidating the stereochemical requirements for its biological activity. This document focuses on the reported antifungal activity of **ent-Heronamide C** and the experimental basis for these findings.

Antifungal Activity of ent-Heronamide C

ent-Heronamide C has been synthesized and evaluated for its growth inhibition activity against the fission yeast Schizosaccharomyces pombe.[2] The studies revealed that ent-Heronamide C possesses antifungal properties, although with a lower potency compared to its natural counterpart, Heronamide C. This suggests that the biological target of these compounds exhibits chiral recognition.[2]



The inhibitory effects of **ent-Heronamide C** on the growth of wild-type and specific mutant strains of fission yeast are summarized below. The data is presented as IC50 values, which represent the concentration of the compound required to inhibit 50% of cell growth.

Compound	Fission Yeast Strain	IC50 (μM)[2]
ent-Heronamide C	Wild-type	0.26
erg2Δ mutant	0.44	
erg31∆ erg32∆ double mutant	0.38	_
8-deoxyheronamide C	Wild-type	(Positive Control)

Note: The $erg\Delta$ mutants are deficient in specific enzymes involved in ergosterol biosynthesis, a key component of fungal cell membranes.

Experimental Protocols

The following is a detailed methodology for the key experiments cited in the literature regarding the antifungal activity of **ent-Heronamide C**.

The synthesis of **ent-Heronamide C** was achieved through a modular strategy.[2][3] Key steps involved the preparation of two main fragments, the C1–C13 fragment (ent-9) from D-ribose and the C14–C27 fragment (12) from homoallylamine.[2][3] These fragments were coupled using Stille conditions.[2][3] Subsequent treatment with 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) and HATU led to the formation of the TES-protected macrocycle.[2][3] The final deprotection of the TES groups was accomplished using tetra-n-butylammonium fluoride (TBAF) to yield **ent-Heronamide C**.[2][3]

The antifungal activity of **ent-Heronamide C** was assessed by determining its inhibitory effect on the growth of Schizosaccharomyces pombe.

- Strains: A wild-type strain and mutant strains with deletions in genes related to ergosterol biosynthesis (erg 2Δ and erg 31Δ erg 32Δ) were used.[2]
- Culture Preparation: Fission yeast cells were pre-cultured in a suitable liquid medium (e.g., YES medium) at an optimal temperature (e.g., 30°C) until they reached the mid-logarithmic



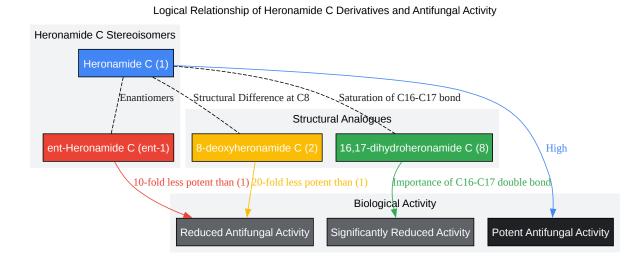
growth phase.

- Assay Setup: The cell cultures were then diluted to a specific density (e.g., 1 x 10⁵ cells/mL) in fresh medium.
- Compound Treatment: A serial dilution of ent-Heronamide C (dissolved in a suitable solvent like DMSO) was added to the cell suspensions in a 96-well microplate. A solvent control (DMSO) and a positive control (e.g., 8-deoxyheronamide C) were included.
- Incubation: The microplates were incubated at the optimal growth temperature for a defined period (e.g., 24-48 hours).
- Growth Measurement: Cell growth was quantified by measuring the optical density at 600 nm (OD600) using a microplate reader.
- IC50 Determination: The IC50 values were calculated by plotting the percentage of growth inhibition against the logarithm of the compound concentration and fitting the data to a doseresponse curve.

Visualizations

The following diagrams illustrate the key relationships and workflows described in this guide.

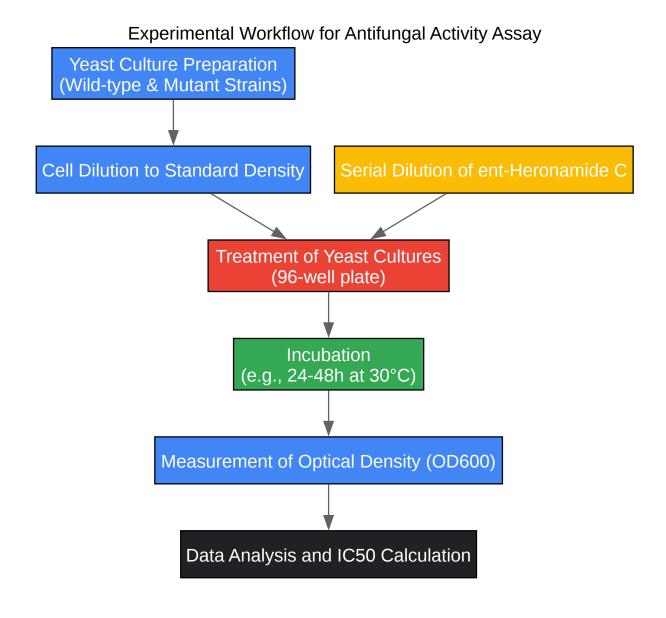




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Caption: Structure-Activity Relationship of Heronamide Derivatives.





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